molecular formula C11H22N2O B13560784 rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine

rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine

Cat. No.: B13560784
M. Wt: 198.31 g/mol
InChI Key: KAXMPXUXSCSNMG-ZOCYIJKUSA-N
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Description

rac-(1R,2S)-2-(3-Methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine is a chiral cyclopentane-based amine derivative featuring a 3-methoxypyrrolidine substituent at the C2 position and an N-methyl group. Its stereochemistry and functional groups influence its pharmacokinetic and pharmacodynamic properties, including solubility, bioavailability, and binding affinity to biological targets such as G protein-coupled receptors (GPCRs) or enzymes.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine

InChI

InChI=1S/C11H22N2O/c1-12-10-4-3-5-11(10)13-7-6-9(8-13)14-2/h9-12H,3-8H2,1-2H3/t9?,10-,11+/m1/s1

InChI Key

KAXMPXUXSCSNMG-ZOCYIJKUSA-N

Isomeric SMILES

CN[C@@H]1CCC[C@@H]1N2CCC(C2)OC

Canonical SMILES

CNC1CCCC1N2CCC(C2)OC

Origin of Product

United States

Preparation Methods

The synthesis of rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of a cyclopentanone derivative with a methoxypyrrolidine under specific conditions to form the desired product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents on Cyclopentane Ring Molecular Formula Molecular Weight (g/mol) Key Features Reference
rac-(1R,2S)-2-(3-Methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine 3-Methoxypyrrolidine, N-methyl C₁₁H₂₂N₂O 198.31 Chiral centers at C1 and C2; methoxy group enhances polarity Hypothetical*
rac-(1R,2S)-2-(4H-1,2,4-Triazol-4-yl)cyclopentan-1-amine hydrochloride 1,2,4-Triazole C₇H₁₂ClN₃ 153.27 Aromatic triazole ring; hydrochloride salt improves stability
rac-(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine hydrochloride, cis Pyrazole C₈H₁₄ClN₃ 187.67 Pyrazole substituent; cis-configuration may affect receptor binding
1-[rac-(1S,2R)-2-Aminocyclopentyl]pyrrolidin-3-ol Pyrrolidin-3-ol C₉H₁₈N₂O 170.26 Hydroxyl group on pyrrolidine; polar functional group
N-Ethyl-2-[3-(Methoxymethyl)pyrrolidin-1-yl]cyclopentan-1-amine 3-Methoxymethylpyrrolidine, N-ethyl C₁₃H₂₆N₂O 226.36 Ethyl group increases lipophilicity; methoxymethyl adds steric bulk

*Note: The target compound’s molecular weight and formula are inferred from structural data.

Key Structural and Functional Differences

Heterocyclic Substituents: The triazole and pyrazole derivatives () introduce aromaticity, which may enhance π-π stacking interactions in biological systems compared to the non-aromatic 3-methoxypyrrolidine group in the target compound.

Stereochemical Considerations :

  • The cis configuration in and the rac-(1R,2S) configuration in the target compound may lead to divergent binding modes in chiral environments, such as enzyme active sites.

Research Findings and Practical Implications

  • Biological Activity : Pyrazole-containing analogs (e.g., ) are often explored as kinase inhibitors or neurotransmitter modulators, whereas methoxy-substituted compounds (e.g., ) may target adrenergic or serotonin receptors.
  • Stability and Solubility : The hydrochloride salts () enhance aqueous solubility, whereas the free base form of the target compound may require formulation optimization for in vivo studies.

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